molecular formula C15H16F3NO2 B13110191 Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Cat. No.: B13110191
M. Wt: 299.29 g/mol
InChI Key: FIJOWYBXKKSBFX-UHFFFAOYSA-N
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Description

Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring, a trifluoromethyl group, and an isopropyl ester group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the reaction of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid+isopropyl alcoholcatalystisopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate+water\text{4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid} + \text{isopropyl alcohol} \xrightarrow{\text{catalyst}} \text{isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate} + \text{water} 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid+isopropyl alcoholcatalyst​isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate+water

Industrial Production Methods

In an industrial setting, the production of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid ethyl ester
  • 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid methyl ester
  • 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid propyl ester

Uniqueness

Isopropyl4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The isopropyl ester group may provide distinct pharmacokinetic properties compared to other esters, potentially enhancing its therapeutic potential.

Properties

Molecular Formula

C15H16F3NO2

Molecular Weight

299.29 g/mol

IUPAC Name

propan-2-yl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C15H16F3NO2/c1-9(2)21-14(20)7-12(15(16,17)18)11-8-19-13-6-4-3-5-10(11)13/h3-6,8-9,12,19H,7H2,1-2H3

InChI Key

FIJOWYBXKKSBFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C1=CNC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

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